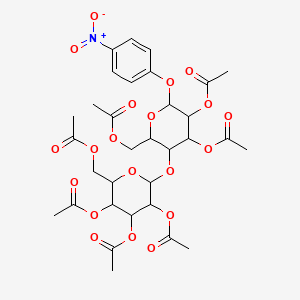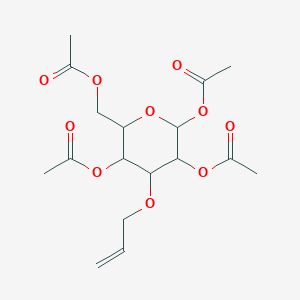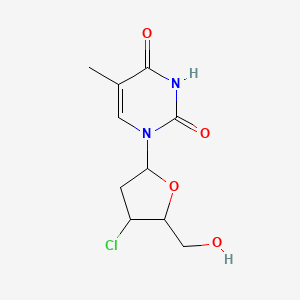
5(6)-Carboxyrhodamine 110, Technical Grade
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(6)-Carboxyrhodamine 110, Technical Grade, is a fluorescent dye commonly used in various scientific applications. It is known for its high photostability and brightness, making it an excellent choice for fluorescence microscopy, flow cytometry, and other fluorescence-based techniques. The compound is a derivative of rhodamine, a family of dyes widely used in biological staining and fluorescence microscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxyrhodamine 110 typically involves the condensation of rhodamine 110 with a carboxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the carboxylated product. Common reagents used in the synthesis include rhodamine 110, a carboxylating agent such as succinic anhydride, and a base like triethylamine. The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
In industrial settings, the production of 5(6)-Carboxyrhodamine 110 involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The raw materials are carefully selected, and the reaction conditions are precisely controlled to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5(6)-Carboxyrhodamine 110 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the dye into its reduced form, altering its fluorescence properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like thionyl chloride or carbodiimides, performed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield various oxidized derivatives, while reduction can produce the corresponding reduced forms of the dye
Wissenschaftliche Forschungsanwendungen
5(6)-Carboxyrhodamine 110 is widely used in scientific research due to its excellent fluorescence properties. Some key applications include:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy for staining cells and tissues, allowing visualization of cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.
Wirkmechanismus
The mechanism of action of 5(6)-Carboxyrhodamine 110 involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to interact with light, leading to the excitation of electrons and subsequent emission of light at a different wavelength. This fluorescence property is harnessed in various applications, enabling the detection and visualization of the dye in different environments.
Vergleich Mit ähnlichen Verbindungen
5(6)-Carboxyrhodamine 110 is unique compared to other similar compounds due to its high photostability and brightness. Similar compounds include:
Rhodamine B: Another rhodamine derivative with different fluorescence properties.
Fluorescein: A widely used fluorescent dye with distinct excitation and emission spectra.
Texas Red: A red-fluorescent dye with applications in biological staining and imaging.
The uniqueness of 5(6)-Carboxyrhodamine 110 lies in its superior photostability and brightness, making it a preferred choice for long-term imaging and high-sensitivity applications.
Eigenschaften
Molekularformel |
C21H14N2O5 |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
4-(3-amino-6-iminoxanthen-9-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C21H14N2O5/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)13-4-1-10(20(24)25)7-16(13)21(26)27/h1-9,22H,23H2,(H,24,25)(H,26,27) |
InChI-Schlüssel |
ONTCUDVUGYVDSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate](/img/structure/B12322332.png)

![13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12322339.png)

